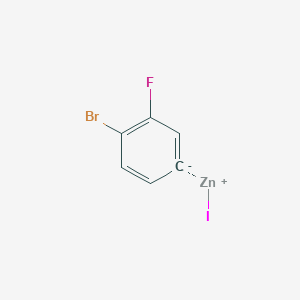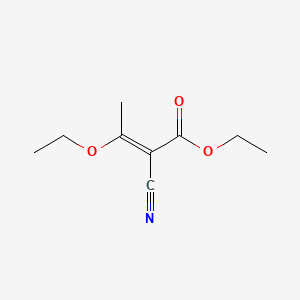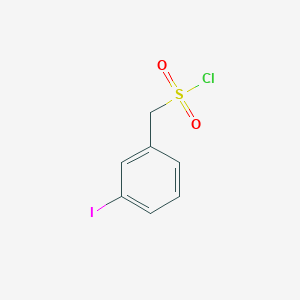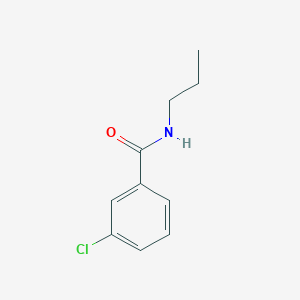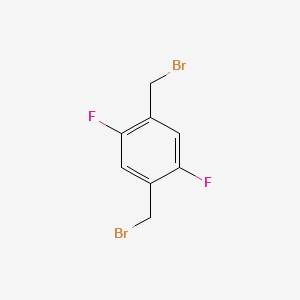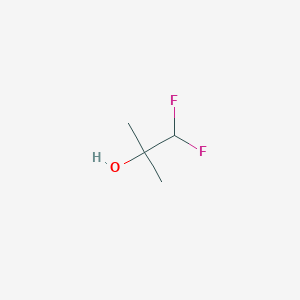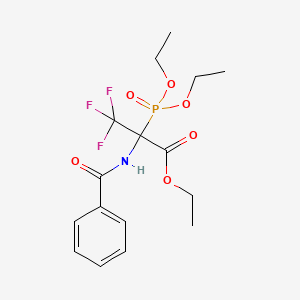
1,2-Dichloroperfluorocyclopentane
Übersicht
Beschreibung
1,2-Dichloroperfluorocyclopentane is a chemical compound with the molecular formula C5H2Cl2F6 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound from 1,2-dichlorocyclopentane has been documented . The process involves the use of a pressure-resistant and corrosion-resistant reactor .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its flash point is 101/760mm . More specific physical and chemical properties such as boiling point, density, and solubility would require experimental determination .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Reaction Mechanisms
1,2-Dichloroperfluorocyclopentane has been synthesized using novel methods, involving reactions with 1,2-dichlorohexafluorocyclopentene, anhydrous hydrogen fluoride, and chlorine. Catalysts containing Fe(III), Zr(IV), Co(II), Zn(II), and Cu(II) demonstrated high catalytic activity. This method shows potential for industrial applications due to its environmental and economic benefits (Zhang, Lu, Zhou, & Zhou, 2016).
Photochromic Compound Synthesis
A palladium-catalysed direct di-heteroarylation of 1,2-dichloroperfluorocyclopentene with heteroarenes has been reported. This process produces 1,2-di(heteroaryl)ylperfluorocyclopentene photochromic compounds, demonstrating its utility in synthesizing photoresponsive materials (Beydoun, Roger, Boixel, Le Bozec, Guerchais, & Doucet, 2012).
Membrane Interaction Studies in Anesthetics
This compound, alongside other cyclic halogenated compounds, has been studied for its anesthetic properties. Using 19F NMR, researchers investigated how these compounds distribute in phosphatidylcholine lipid vesicles, revealing differences in solubilization between anesthetics and nonanesthetics in biomembranes (Tang, Yan, & Xu, 1997).
Electrophilic Fluorination
Electrophilic fluorination is a significant area of research in organofluorine chemistry, where this compound can be relevant. This method, including various electrophilic fluorinating reagents, is crucial for introducing fluorine into organic molecules, with applications in life science and materials science (Singh & Shreeve, 2004).
Antimicrobial Activity
1,2-Diborolanes, closely related to 1,2-diboracyclopentane and hence relevant to this compound, have been synthesized and shown high activity against some Gram-positive bacteria. This highlights its potential use in developing antimicrobial agents (Şahin, Çoban, Sevinçek, Bıyık, Özgener, & Aygün, 2020).
Environmental Analysis
The compound has been referenced in environmental studies, such as the identification of novel polyfluorinated ether sulfonates in municipal sewage sludge in China. This shows its relevance in environmental monitoring and pollution analysis (Ruan, Lin, Wang, Liu, & Jiang, 2015).
Biodegradation Studies
In biodegradation studies, 1,2-Dichloroethane, a compound structurally similar to this compound, has been degraded using advanced reduction processes (ARPs). This research can be relevant for understanding the environmental fate and degradation pathways of related compounds (Liu, Vellanki, Batchelor, & Abdel-Wahab, 2014).
Safety and Hazards
1,2-Dichloroperfluorocyclopentane is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Eigenschaften
IUPAC Name |
1,2-dichloro-1,2,3,3,4,4,5,5-octafluorocyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F8/c6-1(8)2(7,9)4(12,13)5(14,15)3(1,10)11 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMLBZUMYNNRAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)Cl)(F)Cl)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



